![molecular formula C7H10O2 B14336225 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 105929-75-7](/img/structure/B14336225.png)
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde: is a bicyclic organic compound with the molecular formula C7H10O2. It is a derivative of 7-Oxabicyclo[4.1.0]heptane, featuring an aldehyde functional group. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
Baeyer-Villiger Oxidation: One of the common methods to synthesize 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde is through the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones.
Diels-Alder Reaction: Another method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Baeyer-Villiger oxidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
Oxidation: 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific reactions that can modulate biological pathways, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but different functional groups.
Cyclohexene oxide: Another bicyclic compound with an oxirane ring, used in similar applications.
1,2-Epoxycyclohexane: A compound with an epoxide ring, often used in polymer chemistry.
Uniqueness
7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde stands out due to its unique combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
105929-75-7 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h5-6H,1-4H2 |
InChIキー |
LIEHUKGXYCBIKA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


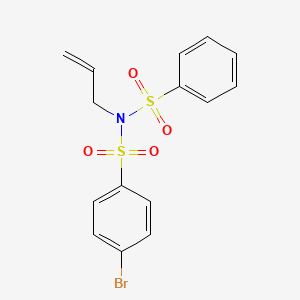
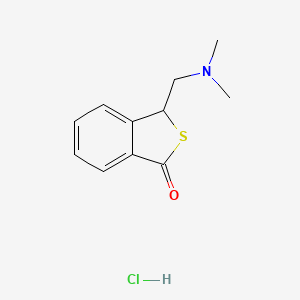
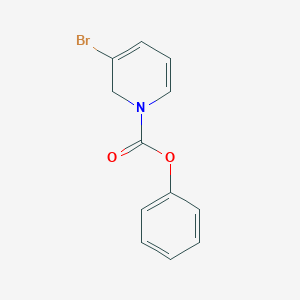
![1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene](/img/structure/B14336168.png)
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)

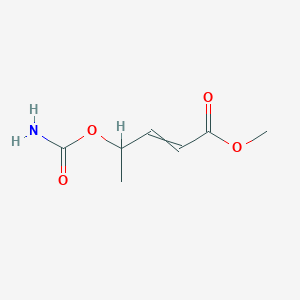
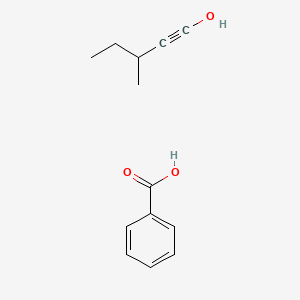
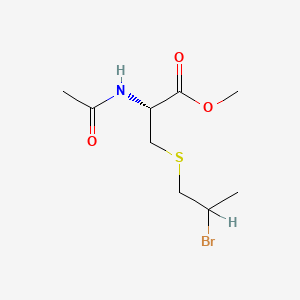
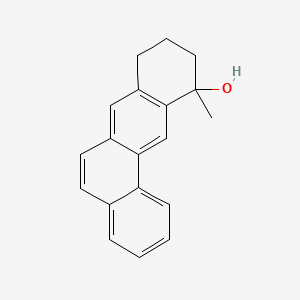
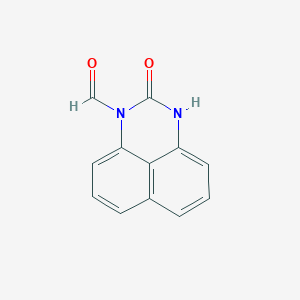
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
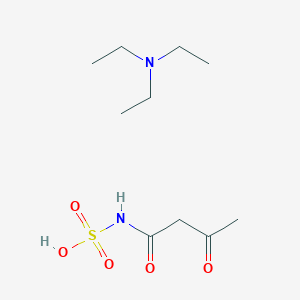
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
